molecular formula C5H10OS B13654064 (3S)-2-methylthiolan-3-ol

(3S)-2-methylthiolan-3-ol

Cat. No.: B13654064
M. Wt: 118.20 g/mol
InChI Key: HAUQWGSXLBQNPN-AKGZTFGVSA-N
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Description

Significance of Sulfur-Containing Heterocycles in Synthetic Chemistry

Sulfur-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. rsc.orgrsc.orgcas.cn These compounds, which feature at least one sulfur atom within a cyclic framework, are not merely chemical curiosities but are integral components of numerous natural products, pharmaceuticals, and advanced materials. acs.orglookchemmall.comresearchgate.net The unique characteristics of the sulfur atom, including its size, polarizability, and ability to exist in multiple oxidation states, bestow upon these heterocycles a diverse range of chemical reactivities and biological activities. acs.org

In synthetic chemistry, sulfur heterocycles serve as versatile intermediates and building blocks. cas.cnnih.gov Their utility spans from acting as ligands in transition-metal catalysis to being key structural motifs in the total synthesis of complex molecules. rsc.orgacs.org The development of synthetic methodologies to construct these rings, such as cycloaddition reactions and the functionalization of existing ring systems, is an active area of research. rsc.orglookchemmall.com The prevalence of sulfur heterocycles in approved drugs, such as the antibiotic sulfamethoxazole (B1682508) and the antipsychotic thioridazine, underscores their profound impact on human health. rsc.org

The Unique Role of Chiral Thiolanes as Stereochemical Scaffolds

Within the broad class of sulfur heterocycles, thiolanes, which are five-membered saturated rings containing a sulfur atom, are of particular interest, especially when they are chiral. Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, as the physiological effects of two enantiomers (non-superimposable mirror images) of a drug can differ dramatically. enamine.net Chiral thiolanes serve as valuable stereochemical scaffolds, which are molecular frameworks that can be used to control the three-dimensional arrangement of atoms in a subsequent chemical reaction.

The use of chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective transformation, is a powerful strategy in asymmetric synthesis. researchgate.net Chiral thiolane derivatives have the potential to act as such auxiliaries, where the defined stereochemistry of the thiolane ring influences the formation of new stereocenters. researchgate.net The conformational rigidity of the thiolane ring, combined with the electronic effects of the sulfur atom, can create a highly specific chiral environment to guide the approach of reagents. researchgate.net Furthermore, the thiolane motif is found in a number of natural products, highlighting its biological relevance and its utility as a building block in the synthesis of bioactive molecules. researchgate.netacs.org

Overview of (3S)-2-methylthiolan-3-ol: Context within Chiral Heterocyclic Chemistry

This compound is a specific chiral sulfur-containing heterocycle that embodies the concepts discussed in the preceding sections. This molecule possesses a thiolane ring with two stereocenters at the C2 and C3 positions, with the (S) configuration at the C3 position. The presence of a hydroxyl group and a methyl group on adjacent carbon atoms of the thiolane ring makes it a densely functionalized and stereochemically rich building block.

The synthesis of such a molecule would likely proceed via the diastereoselective reduction of the corresponding ketone, 2-methylthiolan-3-one. nih.gov The stereochemical outcome of this reduction would be crucial in establishing the relative and absolute configuration of the alcohol. The resulting this compound can be envisioned as a valuable chiral intermediate. For instance, the hydroxyl group could be used to attach the thiolane scaffold to a substrate, and the chiral environment of the ring could then direct subsequent transformations before the auxiliary is cleaved and potentially recycled. While detailed research specifically focused on this compound is not extensively documented in publicly available literature, its structural motifs are found in various natural contexts, such as in wine, where related compounds like tetrahydro-2-methylthiophen-3-ol have been identified. bham.ac.uk The study of this compound and its derivatives holds promise for the development of new asymmetric synthetic methodologies and the creation of novel, biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

(3S)-2-methylthiolan-3-ol

InChI

InChI=1S/C5H10OS/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3/t4?,5-/m0/s1

InChI Key

HAUQWGSXLBQNPN-AKGZTFGVSA-N

Isomeric SMILES

CC1[C@H](CCS1)O

Canonical SMILES

CC1C(CCS1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3s 2 Methylthiolan 3 Ol and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for obtaining specific enantiomers of chiral molecules. For 2-methylthiolan-3-ol (B2571474), this involves the creation of the two contiguous stereocenters with a high degree of enantiomeric purity. Various strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and stereoselective redox reactions.

Asymmetric Catalysis Approaches to Thiolane Formation

Asymmetric catalysis stands as one of the most elegant and efficient methods for synthesizing chiral compounds, utilizing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. williams.edu This approach is broadly divided into transition metal catalysis and organocatalysis, both of which have been applied to the formation of chiral heterocycles. catalyst-enabling-synthetic-chemistry.comsnnu.edu.cnnih.gov

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, are powerful tools for forging carbo- and heterocyclic rings. nih.govrsc.orgrsc.org In the context of thiolane synthesis, these catalysts can facilitate asymmetric cyclization reactions, such as intramolecular hydroarylation or allylic substitution, to construct the chiral ring system. For instance, copper-catalyzed reactions have been employed in the asymmetric synthesis of substituted thiolanes, where a copper-carbene reacts with a spirocyclic thietane (B1214591) in a key ring-forming step. nih.gov Similarly, iridium-catalyzed enantioselective intramolecular hydroarylation has been shown to be effective for creating substituted dihydrobenzofurans, a strategy that could be adapted for thiolane synthesis where a directing group guides C-H activation for cyclization. rsc.org The choice of the metal and, crucially, the chiral ligand is paramount for achieving high stereoselectivity. rsc.org

Recent advances have focused on the dearomatization of thiophenes, which are stable aromatic precursors, to generate chiral thiolane-related structures. rsc.org Copper-catalyzed asymmetric heteroarylation of yne-thiophene carbonates represents a novel strategy for creating chiral triarylmethanes, demonstrating the potential for remote functionalization to build complex chiral molecules containing a thiophene-derived core. bohrium.com

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reactions for Heterocycle Synthesis

Catalyst System Reaction Type Substrate Type Product Type Enantioselectivity Reference
Cationic Iridium/Chiral Bisphosphine Intramolecular Hydroarylation m-allyloxyphenyl ketones 3-substituted dihydrobenzofurans High rsc.org
Copper Complex Sulfonium (B1226848) Ylide Rearrangement Acyclic diazo ester and spirocyclic thietane bis-spirocyclic tetrahydrothiophene High nih.gov

Organocatalysis offers a complementary approach to metal-based systems, using small, chiral organic molecules to catalyze asymmetric transformations. nih.gov For thiolane synthesis, domino reactions, such as the thia-Michael-Henry reaction, can be employed. sci-hub.ruresearchgate.net In one such strategy, a domino dynamic system involving a thia-Michael addition followed by a Henry reaction was coupled with a lipase-catalyzed asymmetric transformation. sci-hub.ru This method allowed for the resolution of substituted thiolane structures with three contiguous stereocenters in high yields and enantiomeric excesses. sci-hub.ruresearchgate.net

A thiourea-based organocatalyst has been shown to be effective in the highly stereoselective α-glycosylation of protected galactals, proceeding via a syn-addition mechanism. nih.gov This principle of using chiral hydrogen-bond donors like thiourea (B124793) to control stereochemistry could be applied to the cyclization steps in thiolane synthesis. Furthermore, the asymmetric transformation of thiophene (B33073) motifs has been achieved using a chiral Brønsted base catalyst, which generates a highly reactive chiral intermediate capable of activating inert thiophene structures for cycloaddition. rsc.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. williams.edu In this approach, a chiral molecule is temporarily attached to the substrate to direct the formation of new stereocenters. After the key stereoselective reaction, the auxiliary is cleaved to yield the enantioenriched product. williams.edursc.org

This strategy has been effectively used in the synthesis of chiral sulfur-containing heterocycles. For example, the enantioselective synthesis of (R)- and (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids was achieved through the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate. nih.gov The chiral oxazolidinone auxiliary directs the approach of the hydride and the proton, leading to high stereoselectivity (>96:4). nih.gov This methodology, centered on controlling stereochemistry at positions α and β to a carbonyl group within a cyclic system, is directly applicable to the synthesis of precursors for (3S)-2-methylthiolan-3-ol. nih.gov The development of continuous flow systems for chiral auxiliary recycling has further enhanced the efficiency and economy of this method. rsc.org

Enantioselective Reductions and Oxidations for Chiral Induction

Enantioselective reductions and oxidations are powerful techniques for installing chirality, particularly for creating chiral alcohols. organic-chemistry.org To synthesize this compound, the key step could be the enantioselective reduction of a prochiral ketone precursor, 2-methylthiolan-3-one.

Biocatalysis, using enzymes such as alcohol dehydrogenases, offers a highly selective method for ketone reduction. organic-chemistry.orgmdpi.com Engineered microorganisms containing both an alcohol dehydrogenase for the reduction and a glucose dehydrogenase for cofactor regeneration can reduce ketones on a significant scale with excellent enantiomeric excess (ee) and yield. organic-chemistry.org Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine as a catalyst to mediate the enantioselective reduction of ketones with borane (B79455). mdpi.com The catalyst forms a complex with both the borane and the ketone, arranging them in a way that directs the hydride transfer to one specific face of the carbonyl group, thus inducing high enantioselectivity. mdpi.com

Electrochemical methods using chiral electrodes or mediators also provide a pathway for asymmetric reductions. beilstein-journals.org For instance, electrodes modified with chiral polymers or enzymes have been used to reduce prochiral ketones and olefins with moderate to high optical yields. beilstein-journals.org

Table 2: Selected Methods for Enantioselective Ketone Reduction

Method Reagent/Catalyst Substrate Product Enantiomeric Excess (ee) Reference
Biocatalytic Reduction Engineered E. coli (ADH/GDH) Ketones Chiral Alcohols >99% organic-chemistry.org
Catalytic Reduction Chiral Oxazaborolidines/Borane Prochiral Ketones Chiral Alcohols Up to 99% mdpi.com

Diastereoselective Synthesis of Thiolane Frameworks

Once enantioselectivity is established at one center, or when creating both stereocenters simultaneously, controlling the relative stereochemistry (diastereoselectivity) is essential to obtain the desired isomer (e.g., cis or trans).

A highly diastereoselective synthesis of substituted thiolanes has been achieved through a domino thia-Michael–Henry dynamic covalent systemic resolution using lipase (B570770) catalysis. sci-hub.ruresearchgate.net This reaction, starting from a nitropropene and a dithiane, generates cyclic thiolane structures with three contiguous stereocenters. sci-hub.ruresearchgate.net The thermodynamic equilibrium initially favors a trans-relationship between the aryl and nitro groups, but this distribution is altered during the kinetic enzymatic resolution, allowing for the isolation of specific diastereomers with high selectivity. sci-hub.ru

Another powerful method for diastereoselective synthesis is the Staudinger [2+2]-cyclocondensation. This has been used to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones from acetoxyketene and epoxyimines with high diastereoselectivity. nih.gov A similar strategy involving cycloaddition reactions could be envisioned for constructing the 2,3-disubstituted thiolane skeleton with defined relative stereochemistry. Merging multiple reaction steps, such as boron-homologation and allylation, in a one-pot process has also proven effective for the highly diastereoselective synthesis of complex cyclic structures like methylenecyclobutanes, a strategy with potential applications in thiolane synthesis. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(R)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acid
(S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acid
2-methylthiolan-3-one
cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-one
acetoxyketene
borane
glucose
thiourea

Synthetic Routes from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can serve as starting materials for the synthesis of complex chiral molecules. bccollegeasansol.ac.inescholarship.orgbuchler-gmbh.com This approach is particularly advantageous as it often reduces the number of synthetic steps and avoids challenging enantioselective transformations. uvic.ca

Exploration of Natural Product-Derived Starting Materials

A variety of natural products can serve as precursors for the synthesis of chiral thiolane derivatives. wikipedia.org Carbohydrates, amino acids, and terpenes are common starting points due to their inherent chirality and functional group handles. buchler-gmbh.com For instance, L-cysteine and L-methionine, sulfur-containing amino acids, are logical precursors for sulfur-containing heterocycles. The biosynthesis of 2-methyltetrahydrothiophen-3-one, a related compound, has been shown to involve homocysteine, derived from methionine, and pyruvate (B1213749). researchgate.net Synthetic strategies can mimic this biosynthetic pathway, utilizing the inherent chirality of the amino acid to establish the stereocenters in the target molecule.

Another promising class of starting materials includes chiral hydroxy acids, such as lactic acid and malic acid, which are available in both enantiomeric forms. researchgate.net These can be transformed through a series of stereospecific reactions to introduce the necessary sulfur functionality and construct the thiolane ring. For example, the synthesis of (S)-dihydrokavain from L-malic acid demonstrates the utility of this chiral pool material in creating complex heterocyclic structures. researchgate.net The key is to devise a synthetic sequence that preserves the initial stereochemistry while building the desired molecular framework.

The following table summarizes potential natural product-derived starting materials and their key features for the synthesis of this compound.

Starting MaterialClassKey Features
L-CysteineAmino AcidInherent sulfur atom and chirality.
L-MethionineAmino AcidPrecursor to homocysteine, a key biosynthetic intermediate. researchgate.net
L-Malic AcidHydroxy AcidReadily available chiral C4 building block. researchgate.netrsc.org
L-Lactic AcidHydroxy AcidSimple chiral precursor.
Sugars (e.g., Glucose)CarbohydrateMultiple stereocenters for elaboration. wikipedia.org

Stereoconservative Transformations of Known Chiral Building Blocks

The synthesis of enantiomerically pure compounds often relies on the stereoconservative transformation of existing chiral building blocks. enamine.net This strategy involves converting a readily available chiral molecule into the desired target without affecting the stereochemical integrity of the chiral centers. uvic.ca

A pertinent example is the use of chiral epoxides, which can be opened by sulfur nucleophiles in a regio- and stereoselective manner. For instance, chiral epoxides derived from Sharpless asymmetric epoxidation can react with a methylthiolate source to introduce the C2-methylthio group and the C3-hydroxyl group with the correct relative and absolute stereochemistry. Subsequent ring-closing reactions would then afford the desired thiolane.

Another approach involves the use of chiral synthons where a portion of the target molecule is already pre-formed with the correct stereochemistry. For example, a chiral 1,2-diol can be converted into a cyclic sulfate (B86663) and subsequently opened with a sulfur nucleophile to install the thiol functionality. This method has been successfully applied in the synthesis of various sulfur-containing heterocycles.

The table below outlines some known chiral building blocks and potential stereoconservative transformations for the synthesis of this compound.

Chiral Building BlockTransformationKey Advantages
Chiral EpoxidesNucleophilic opening with a methylthiolate source.High stereocontrol, well-established methodology. ugr.es
Chiral DiolsConversion to cyclic sulfates followed by nucleophilic opening.Versatile, allows for the introduction of various functionalities.
Chiral Azetidin-3-olsRing-opening with a sulfur nucleophile.Access to functionalized thiolane precursors. nih.gov

Novel Cyclization Strategies for Thiolane Ring Construction

The construction of the thiolane ring is a critical step in the synthesis of this compound. researchgate.net While classical methods often involve the reaction of a dihaloalkane with a sulfide (B99878) source, recent research has focused on developing more efficient and stereoselective cyclization strategies. nih.govnih.gov

One such strategy is the intramolecular cyclization of a functionalized acyclic precursor. For example, a molecule containing a thiol group and a leaving group (such as a tosylate or halide) at the appropriate positions can undergo intramolecular nucleophilic substitution to form the thiolane ring. The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.

Radical cyclizations have also emerged as a powerful tool for constructing heterocyclic rings. bohrium.com Tin-mediated radical cyclizations of unsaturated thioacetals or xanthates can lead to the formation of the thiolane ring. These reactions often proceed under mild conditions and can be highly stereoselective.

Transition metal-catalyzed cyclizations offer another modern approach. bohrium.com For instance, palladium- or copper-catalyzed intramolecular C-S bond formation can be used to construct the thiolane ring from a suitably functionalized precursor. These methods often exhibit high functional group tolerance and can be rendered enantioselective through the use of chiral ligands.

The following table summarizes some novel cyclization strategies for thiolane ring construction.

Cyclization StrategyDescriptionAdvantages
Intramolecular Nucleophilic SubstitutionCyclization of an acyclic precursor containing a thiol and a leaving group.Straightforward, good control over stereochemistry.
Radical CyclizationCyclization of unsaturated thioacetals or xanthates.Mild reaction conditions, good for complex systems. bohrium.com
Transition Metal-Catalyzed CyclizationIntramolecular C-S bond formation catalyzed by metals like palladium or copper.High efficiency, potential for enantioselectivity. bohrium.com
[3+2] Annulation ReactionsReaction of a three-atom sulfur-containing component with a two-atom component.Convergent approach to the thiolane ring. bohrium.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgsioc-journal.cn This includes the use of non-hazardous solvents, energy-efficient reaction conditions, and renewable starting materials. The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Solvent-Free or Low-Environmental-Impact Solvents

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free reactions, often conducted under mechanochemical conditions (ball-milling) or by simply heating the neat reactants, can significantly reduce waste and environmental impact. acs.org The synthesis of various sulfur heterocycles has been successfully achieved under solvent-free conditions. sioc-journal.cntandfonline.com

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the solubility of organic compounds in water can be a limitation, techniques such as the use of phase-transfer catalysts or co-solvents can overcome this issue. mdpi.com Supercritical fluids, such as carbon dioxide, also represent a green alternative to traditional organic solvents.

The following table lists some green solvent alternatives and their properties.

SolventProperties
WaterNon-toxic, non-flammable, abundant. mdpi.com
Supercritical CO₂Non-toxic, easily removable, tunable properties.
Ionic LiquidsLow volatility, high thermal stability, potential for recyclability. mdpi.com
Deep Eutectic SolventsBiodegradable, low cost, easy to prepare. rsc.org

Energy-Efficient Reaction Conditions

Reducing energy consumption is another important aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. acgpubs.org The synthesis of thiophene derivatives has been shown to be more efficient under microwave irradiation compared to conventional heating. ua.es

Ultrasonic irradiation is another energy-efficient method that can promote chemical reactions by inducing acoustic cavitation. This technique has been employed for the synthesis of various heterocyclic compounds, often resulting in improved yields and shorter reaction times.

The use of catalysts, particularly biocatalysts such as enzymes, can also lead to more energy-efficient processes. mdpi.com Enzymatic reactions are typically carried out under mild conditions (room temperature and neutral pH), thus reducing the energy input required for heating or cooling. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure building blocks for asymmetric synthesis. mdpi.com

The table below highlights some energy-efficient reaction conditions.

TechniquePrincipleAdvantages
Microwave-Assisted SynthesisRapid heating through dielectric loss.Shorter reaction times, higher yields, improved selectivity. acgpubs.org
Ultrasonic IrradiationAcoustic cavitation.Enhanced reaction rates, improved mass transfer.
BiocatalysisUse of enzymes as catalysts.Mild reaction conditions, high selectivity, environmentally friendly. mdpi.com
MechanochemistryUse of mechanical force to induce reactions.Often solvent-free, can access different reaction pathways. acs.org

Stereochemical Investigations and Control in 3s 2 Methylthiolan 3 Ol Chemistry

Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of the two stereocenters in (3S)-2-methylthiolan-3-ol, denoted by the (3S) descriptor, is the cornerstone of its stereochemical characterization. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: This technique provides a definitive determination of the absolute configuration by mapping the electron density of a single crystal of the compound or a suitable crystalline derivative. The resulting three-dimensional structure reveals the precise spatial arrangement of all atoms, allowing for the unequivocal assignment of R/S descriptors to each chiral center according to the Cahn-Ingold-Prelog priority rules. wisc.eduresearchgate.net

Chiroptical Spectroscopy: Methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are instrumental in determining the absolute configuration of chiral molecules in solution. beilstein-journals.org These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for the possible stereoisomers, the absolute configuration can be confidently assigned. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for determining the relative stereochemistry of a molecule, its application in assigning absolute configuration often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact with the enantiomers of the target compound to form diastereomeric species that exhibit distinct NMR signals, allowing for their differentiation and, in many cases, the assignment of absolute configuration through established models.

Chiral Gas Chromatography (GC): The separation of enantiomers and diastereomers can be achieved using chiral stationary phases in gas chromatography. chromatographyonline.com By comparing the retention times of the analyte with those of authenticated standards of known absolute configuration, the stereochemistry of the compound in a mixture can be determined. wisc.educhromatographyonline.comgcms.cz This method is particularly valuable in the analysis of volatile compounds like many thiolane derivatives.

Configurational Stability and Epimerization Studies

An essential aspect of stereochemical investigation is to understand the stability of the defined stereocenters under various conditions. Epimerization, the change in configuration at one of several stereocenters in a molecule, can have significant consequences for the compound's purity and activity.

For this compound, studies would focus on the potential for epimerization at either the C2 or C3 position under thermal, acidic, or basic conditions. The presence of the hydroxyl group at C3 and the methyl group at C2 can influence the lability of the adjacent protons. For instance, the acidity of the proton at C2 could be influenced by the sulfur atom and the adjacent stereocenter.

Experimental approaches to studying epimerization would involve subjecting a stereochemically pure sample of this compound to various conditions and monitoring the formation of its diastereomers over time using techniques like chiral GC or HPLC. Computational modeling could also be employed to calculate the energy barriers for potential epimerization pathways, providing insight into the compound's configurational stability.

Conformational Analysis of the Thiolane Ring System

The five-membered thiolane ring is not planar and exists in a continuous state of dynamic conformational change. The most common conformations are the envelope (E) and twist (T) forms. The specific substituents on the ring, in this case, the methyl group at C2 and the hydroxyl group at C3, will significantly influence the conformational equilibrium.

NMR Spectroscopy: High-resolution NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for elucidating the preferred conformations in solution. azom.comacs.orgresearchgate.net The magnitudes of coupling constants can be related to dihedral angles through the Karplus equation, providing information about the relative orientation of substituents. NOE enhancements provide information about through-space proximity between protons, helping to distinguish between different spatial arrangements.

Computational Chemistry: Quantum chemical calculations, using methods like Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the molecule. acs.org These calculations can determine the relative energies of different envelope and twist conformations, as well as the energy barriers between them. This provides a detailed picture of the conformational landscape of this compound.

A comprehensive conformational analysis would involve identifying the lowest energy conformers and determining their relative populations. This understanding is critical as the biological activity and chemical reactivity of the molecule are often dictated by the properties of its most populated conformer(s).

Impact of Substituent Effects on Stereoselectivity

The stereochemical outcome of chemical reactions involving this compound, or in its synthesis, is heavily influenced by the directing effects of the existing stereocenters and substituents. The interplay between the sulfur atom, the methyl group, and the hydroxyl group will govern the facial selectivity of approaching reagents.

For example, in the synthesis of this compound, the stereoselectivity of the reduction of a precursor ketone would be influenced by the steric hindrance imposed by the methyl group, directing the hydride attack to the less hindered face of the carbonyl group. Similarly, in reactions involving the hydroxyl group, its orientation (axial or equatorial in the preferred conformer) will dictate its accessibility and reactivity.

Understanding these substituent effects is crucial for designing stereoselective syntheses of this compound and for predicting the stereochemical course of its subsequent transformations.

Reaction Chemistry and Functional Group Transformations of 3s 2 Methylthiolan 3 Ol

Hydroxyl Group Derivatization and Reactivity

The secondary hydroxyl group is a key site for transformations, enabling the introduction of various functionalities through derivatization, oxidation, and substitution reactions.

The hydroxyl group of (3S)-2-methylthiolan-3-ol can be readily converted into esters and ethers, which can serve as protecting groups or introduce new properties to the molecule.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. byjus.com This reversible reaction produces a sweet-smelling ester and water. byjus.comyoutube.com

Etherification: The formation of an ether from the alcohol functionality generally proceeds via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide to yield the ether. libguides.commsu.edu

Reaction TypeReagentsProduct
Esterification Acetic Anhydride, Pyridine(3S)-2-methylthiolan-3-yl acetate (B1210297)
Etherification 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I)(3S)-3-methoxy-2-methylthiolane

As a secondary alcohol, this compound can be oxidized to form a ketone. libretexts.orgbyjus.com This reaction is a fundamental transformation in organic synthesis. byjus.com

A variety of oxidizing agents can accomplish this conversion, including chromium-based reagents like chromic acid (H₂CrO₄, often formed in situ from chromium trioxide and aqueous sulfuric acid, known as the Jones reagent) or pyridinium (B92312) chlorochromate (PCC). libretexts.orgorganic-chemistry.org Other methods include the Swern and Dess-Martin oxidations. organic-chemistry.org The oxidation product is (S)-2-methylthiolan-3-one, a compound noted for its presence in certain foods and its contribution to flavor profiles. ebi.ac.uknih.govfoodb.ca The reaction stops at the ketone stage, as further oxidation would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.comchemguide.co.uk

Once formed, the ketone functionality of (S)-2-methylthiolan-3-one opens up further synthetic possibilities, such as nucleophilic addition and condensation reactions, allowing for the construction of more complex molecules.

Oxidizing AgentDescriptionProduct
Chromic Acid (Jones Reagent) Prepared from CrO₃ and H₂SO₄. A strong oxidizing agent. libretexts.org(S)-2-methylthiolan-3-one
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent, often used for controlled oxidations.(S)-2-methylthiolan-3-one
Swern Oxidation Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.(S)-2-methylthiolan-3-one

The direct nucleophilic substitution of the hydroxyl group is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.orglibretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

This activation can be achieved in two primary ways:

Protonation under Acidic Conditions: In the presence of strong hydrohalic acids (like HBr or HCl), the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is much more stable. The subsequent attack by the halide ion proceeds via an SN1 or SN2 mechanism depending on the substrate. msu.edulibretexts.org

Conversion to a Sulfonate Ester: A more versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles. msu.edu

Reaction SequenceReagentsIntermediate/Product
Conversion to Alkyl Halide Concentrated Hydrobromic Acid (HBr)(3S)-3-bromo-2-methylthiolane
Conversion to Tosylate p-Toluenesulfonyl chloride (TsCl), Pyridine(3S)-2-methylthiolan-3-yl tosylate
Substitution of Tosylate Sodium Azide (B81097) (NaN₃)(3R)-3-azido-2-methylthiolane

Note: The substitution reaction with sodium azide proceeds with an inversion of stereochemistry.

Transformations Involving the Thioether Moiety

The sulfur atom in the thiolane ring is nucleophilic and can be readily oxidized or removed entirely.

The thioether can be selectively oxidized to a sulfoxide and subsequently to a sulfone. This stepwise oxidation allows for precise control over the oxidation state of the sulfur atom.

Common oxidizing agents include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmdpi.com Using one equivalent of the oxidant typically yields the sulfoxide, while an excess of the oxidant, often with heating, leads to the sulfone. ccsenet.org

The oxidation of the sulfur atom in this compound creates a new stereocenter at the sulfur. This results in the potential for two diastereomeric sulfoxides, (R)- and (S)-sulfoxides. Achieving stereochemical control in such oxidations is a significant area of research, often requiring the use of chiral oxidizing reagents or biocatalysts to favor the formation of one diastereomer over the other. nih.govnih.gov

ProductReagentsKey Features
This compound 1-oxide ~1 equivalent H₂O₂ or m-CPBAForms a mixture of diastereomers at the sulfur center.
This compound 1,1-dione >2 equivalents H₂O₂ or m-CPBA, often with heatThe sulfone does not have a stereocenter at the sulfur.

Desulfurization involves the reductive cleavage of carbon-sulfur bonds. The most common reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminum alloy that has been activated by leaching out the aluminum with sodium hydroxide. masterorganicchemistry.comwikipedia.org This process leaves a high surface area nickel catalyst saturated with adsorbed hydrogen. masterorganicchemistry.comchem-station.com

When a thioether like this compound is treated with Raney Nickel, the C-S bonds are cleaved, and the sulfur atom is replaced by hydrogen atoms. This reaction effectively removes the sulfur from the heterocyclic ring, resulting in an acyclic alcohol. The product of the desulfurization of this compound would be (S)-2-methylpentan-3-ol.

Ring-Opening and Ring-Expansion Reactions of Thiolanes

The saturated thiolane ring is generally stable but can undergo cleavage or expansion under specific conditions, often initiated by the formation of a reactive intermediate adjacent to or within the ring.

Ring-Opening Reactions: While less common than in strained three- or four-membered rings, the thiolane ring can be opened. This typically requires activation, for example, through the formation of a sulfonium (B1226848) salt followed by nucleophilic attack. Another pathway involves reductive cleavage. For instance, treatment with Raney nickel (Raney Ni) would result in desulfurization and ring-opening to yield an aliphatic alcohol, although this is a destructive transformation that removes the heterocyclic core.

Ring-Expansion Reactions: Ring expansions of cyclic systems are often driven by the formation of a more stable ring structure or a more stable carbocation intermediate. chemistrysteps.com For this compound, a plausible pathway for ring expansion to a six-membered thiane (B73995) derivative is through a carbocation rearrangement, analogous to a Tiffeneau-Demjanov or pinacol-type rearrangement. chemistrysteps.comwikipedia.org

This transformation can be initiated by converting the hydroxyl group at C3 into a good leaving group (e.g., by protonation in strong acid or conversion to a tosylate). Loss of the leaving group generates a secondary carbocation at the C3 position. This unstable intermediate can then rearrange via a 1,2-alkyl shift. Migration of the C2-C3 bond would lead to the formation of a six-membered ring, specifically a 2-methylthian-3-one (B1659907) derivative after deprotonation or reaction with a nucleophile. The driving force for this rearrangement is the relief of some ring strain and the formation of a potentially more stable carbocation on the expanded ring. chemistrysteps.com

Table 1: Plausible Ring-Expansion Reactions and Products This table presents hypothetical reaction pathways based on established chemical principles for carbocation rearrangements.

Starting Material Reagents/Conditions Key Intermediate Plausible Product(s) Driving Force

Regioselective and Stereoselective Functionalization of the Thiolane Ring

Functionalization of this compound can be directed to specific positions (regioselectivity) and can proceed with control over the three-dimensional arrangement of the new functional group (stereoselectivity), largely influenced by the existing stereocenters at C2 and C3.

Functionalization of the Hydroxyl Group: The secondary alcohol at C3 is a primary site for functionalization. Standard reactions such as esterification, etherification, and oxidation can be performed. The stereochemistry at C3 will influence the accessibility of the hydroxyl group to bulky reagents. Oxidation of the alcohol, for instance with pyridinium chlorochromate (PCC), would yield the corresponding ketone, 2-methylthiolan-3-one.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds. nih.gov For the thiolane ring in this compound, site-selectivity would be a key challenge. Catalyst-controlled C-H functionalization, for example using dirhodium catalysts, could potentially target specific methylene (B1212753) groups. nih.govrsc.org The C5 position is sterically and electronically distinct from the C4 position, which is adjacent to the hydroxyl-bearing carbon. It is plausible that a carefully chosen catalyst could selectively functionalize the C5 position, which is less sterically hindered.

Stereoselective Reactions: The inherent chirality of this compound can direct the stereochemical outcome of subsequent reactions. For example, in a nucleophilic substitution at C3 (after converting the alcohol to a leaving group), the incoming nucleophile will preferentially attack from the face opposite to the leaving group (S_N2 mechanism), leading to an inversion of stereochemistry at C3. Similarly, any reaction that creates a new stereocenter, such as addition to the carbonyl of 2-methylthiolan-3-one (formed by oxidation), can be influenced by the existing stereocenter at C2, leading to diastereoselectivity.

Table 2: Potential Regioselective and Stereoselective Functionalization Reactions This table outlines potential synthetic transformations based on known functional group chemistry.

Reaction Type Target Site Reagent(s) Expected Product Selectivity
Oxidation C3-OH PCC, CH₂Cl₂ 2-Methylthiolan-3-one Regioselective for C3-OH
Esterification C3-OH Acetic anhydride, Pyridine (3S)-2-methylthiolan-3-yl acetate Stereoretentive at C3

Mechanistic Studies of Key Reactions

Understanding the step-by-step mechanism of reactions is crucial for optimizing conditions and predicting outcomes. For this compound, a key reaction worthy of mechanistic scrutiny is the acid-catalyzed ring expansion.

Mechanism of Acid-Catalyzed Ring Expansion: A plausible mechanism for the ring expansion of this compound to a thiane derivative under acidic conditions involves several distinct steps:

Protonation of the Hydroxyl Group: The reaction initiates with the protonation of the lone pair of the oxygen atom in the hydroxyl group by a strong acid (e.g., H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated water molecule departs from the C3 carbon, leading to the formation of a secondary carbocation at this position. The stereochemistry at C3 is lost at this stage as the carbon becomes sp² hybridized.

1,2-Alkyl Shift and Ring Expansion: The highly reactive carbocation undergoes a rapid rearrangement to a more stable form. This occurs via a 1,2-shift of one of the adjacent carbon-carbon bonds. Migration of the bond between C2 and the sulfur atom would result in the expansion of the five-membered thiolane ring into a six-membered thiane ring. The positive charge is transferred to the C2 carbon, resulting in a tertiary carbocation, which is more stable.

Deprotonation/Nucleophilic Attack: The final step involves the stabilization of the resulting carbocation. If the reaction is run in a non-nucleophilic medium, a proton may be eliminated from an adjacent carbon (e.g., C6 of the new ring) to form an alkene (a dihydrothiane). Alternatively, if a nucleophile like water is present, it will attack the carbocation, and subsequent deprotonation yields a hydroxylated thiane product.

Mechanistic investigations to support this proposed pathway would typically involve kinetic studies, isotopic labeling (e.g., using deuterium-labeled starting materials to track bond migrations), and computational chemistry to model the energies of the intermediates and transition states. cam.ac.uknih.gov

Applications of 3s 2 Methylthiolan 3 Ol As a Chiral Synthon in Complex Organic Synthesis

Asymmetric Synthesis of Other Chiral Molecules

The fundamental utility of a chiral synthon lies in its ability to direct the formation of new stereocenters in a predictable manner. The stereochemical information embedded within (3S)-2-methylthiolan-3-ol can be leveraged to construct a variety of enantiomerically enriched acyclic and cyclic compounds, as well as fragments of complex natural products.

While direct examples of the use of this compound in the synthesis of other chiral molecules are not extensively documented in publicly available literature, the reactivity of analogous chiral sulfur-containing heterocycles provides a strong basis for its potential applications. researchgate.netresearchgate.net The hydroxyl group of this compound can be functionalized or replaced, and the thiolane ring can be opened to yield acyclic structures with retained stereochemistry.

For instance, activation of the hydroxyl group followed by nucleophilic substitution with carbon or heteroatom nucleophiles would allow for the introduction of diverse functionalities at the C3 position. Subsequent reductive cleavage of the C-S bonds of the thiolane ring, for example with Raney nickel, would furnish enantiomerically enriched acyclic compounds. The stereocenters originally present in the thiolane ring would be preserved in the final acyclic product.

The construction of other cyclic systems can be envisioned through ring-expansion or rearrangement strategies. For example, conversion of the hydroxyl group to a good leaving group could initiate a stereospecific rearrangement, leading to the formation of larger sulfur-containing heterocycles. Furthermore, the sulfur atom itself can participate in reactions, such as oxidation to a sulfoxide (B87167) or sulfone, which can then direct further stereoselective transformations. longdom.orglongdom.org The synthesis of chiral trisubstituted tetrahydrothiophenes has been achieved through cascade reactions, demonstrating the utility of sulfur heterocycles in building complex cyclic systems. acs.org

Table 1: Potential Synthetic Transformations of this compound for the Construction of Chiral Molecules

Starting MaterialReagents and ConditionsProduct TypePotential Application
This compound1. Mesylation/Tosylatlon2. Nucleophilic substitution (e.g., with R₂CuLi)3. Raney NiEnantiomerically enriched acyclic alkaneSynthesis of chiral side chains
This compound1. Oxidation (e.g., with m-CPBA)2. Pummerer rearrangementFunctionalized cyclic thioetherIntermediate for further synthesis
This compound1. Conversion to leaving group2. Ring-opening with a bifunctional nucleophileChiral acyclic intermediatePrecursor for macrocyclization

Natural products often possess intricate stereochemical architectures. Chiral synthons derived from readily available starting materials are crucial for the efficient and stereocontrolled synthesis of these complex molecules. scielo.org.mxresearchgate.net Although no specific total synthesis of a natural product explicitly reports the use of this compound, its structural motifs are present in various natural compounds. The related compound, 2-methyltetrahydrothiophen-3-one, is a known aroma volatile found in various foodstuffs. researchgate.netscbt.com

The stereochemical arrangement of this compound could serve as a key building block for fragments of polyketide or other natural product classes containing 1,2-hydroxy-methyl functionalities. The thiolane moiety could be unmasked at a later stage of the synthesis to reveal a thiol group, which is a key functional group in many biologically active molecules. The synthesis of complex molecules often relies on the strategic combination of chiral fragments, and this compound represents a potential addition to the synthetic chemist's toolbox for this purpose. acs.org

As a Chiral Ligand or Catalyst Precursor

The development of new chiral ligands is a driving force in the field of asymmetric catalysis. The rigid scaffold and the presence of heteroatoms in this compound make it an attractive starting material for the design of novel chiral ligands.

Chiral sulfur-containing compounds have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. acs.org The sulfur atom in the thiolane ring of this compound can act as a soft donor for transition metals, while the hydroxyl group provides a handle for further modification to introduce other coordinating groups, such as phosphines or amines.

For example, the hydroxyl group could be converted to an amino group, which could then be used to synthesize P,N-ligands. Alternatively, the hydroxyl group could be used as an anchor to attach the thiolane scaffold to a larger backbone, such as a biphenyl (B1667301) or binaphthyl group, to create bidentate or polydentate ligands. The stereochemistry of the thiolane ring would be expected to create a chiral environment around the metal center, thus enabling enantioselective catalysis. The synthesis of chiral sulfoximine-based thioureas and their application in organocatalysis highlights the potential of chiral sulfur compounds in catalyst design. beilstein-journals.org

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic StrategyPotential Metal Complex
P,S-Ligand1. Conversion of -OH to -OP(O)R₂2. ReductionRh(I), Pd(II), Ir(I)
N,S-Ligand1. Conversion of -OH to -NH₂2. Functionalization of the amino groupRu(II), Cu(I)
O,S-LigandDirect coordination of the hydroxyl and sulfur atomsTi(IV), V(V)

Once synthesized, these novel chiral ligands would need to be evaluated in a range of asymmetric catalytic reactions. Based on the successful application of other chiral sulfur-containing ligands, potential areas of investigation include:

Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral P,S-ligands could be tested in the asymmetric hydrogenation of prochiral olefins and ketones.

Asymmetric C-C Bond Formation: Palladium complexes of these ligands could be evaluated in asymmetric allylic alkylation, Heck reactions, and Suzuki-Miyaura cross-coupling reactions. Copper-catalyzed asymmetric conjugate addition reactions are another promising area. The construction of chiral 2,3-allenols through copper(I)-catalyzed asymmetric aldol (B89426) reactions demonstrates the power of chiral ligands in C-C bond formation. nih.gov

Asymmetric Oxidation: Chiral sulfur compounds themselves can act as catalysts for asymmetric oxidation reactions. For instance, chiral sulfoxides have been used to catalyze the enantioselective oxidation of sulfides to sulfoxides.

The modular nature of ligand synthesis, starting from a chiral building block like this compound, would allow for the systematic tuning of the ligand's electronic and steric properties to optimize catalyst performance for a specific reaction.

Role as a Chiral Building Block in Advanced Material Science (excluding biological polymers)

The incorporation of chiral units into materials can lead to unique properties, such as chiroptical responses (e.g., circular dichroism) and the ability to recognize other chiral molecules. While the application of this compound in advanced material science is not yet established, its potential as a chiral building block is worth exploring.

Chiral sulfur compounds, in general, have found applications in materials science. longdom.orglongdom.org For example, chiral sulfoxides have been investigated for their liquid crystalline properties. The sulfonimidates, another class of chiral sulfur compounds, have applications in the development of thermally stable polymers. organic-chemistry.org

The this compound molecule could be incorporated into polymer backbones or as pendant groups to create chiral polymers. The hydroxyl group provides a convenient point of attachment for polymerization. The resulting materials could have applications in chiral chromatography, as sensors for chiral molecules, or in the fabrication of chiroptical devices. The development of chiral materials is a rapidly growing field, and the exploration of new chiral building blocks like this compound could lead to the discovery of materials with novel and useful properties.

Advanced Spectroscopic and Spectrometric Analysis for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be a critical tool for the structural elucidation of (3S)-2-methylthiolan-3-ol. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure and the determination of its stereochemistry.

Elucidation of Complex Spin Systems and Stereochemical Assignments

The ¹H NMR spectrum of this compound would exhibit complex spin-spin coupling patterns due to the presence of multiple chiral centers and diastereotopic protons. The protons on the thiolane ring would form a complex spin system, and their chemical shifts and coupling constants would be highly dependent on their spatial relationships. For instance, the relative stereochemistry of the methyl group at the C2 position and the hydroxyl group at the C3 position would significantly influence the coupling constants between the protons on these carbons and adjacent protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for assigning the proton signals and determining the through-bond and through-space correlations, respectively. This information would be crucial for confirming the cis or trans relationship between the substituents.

A hypothetical ¹H NMR data table would look like this, although the specific chemical shifts (δ) and coupling constants (J) are not available.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2Data not availableData not availableData not available
H3Data not availableData not availableData not available
H4α/βData not availableData not availableData not available
H5α/βData not availableData not availableData not available
CH₃Data not availableData not availableData not available
OHData not availableData not availableData not available

A hypothetical ¹³C NMR data table is presented below.

Carbon Chemical Shift (δ, ppm)
C2Data not available
C3Data not available
C4Data not available
C5Data not available
CH₃Data not available

Dynamic NMR for Conformational Exchange Studies

The five-membered thiolane ring is not planar and exists in various envelope and twist conformations that can interconvert. Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, would be a powerful technique to study these conformational exchange processes. At low temperatures, the interconversion between different conformers might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it would be possible to determine the thermodynamic and kinetic parameters for the conformational exchange, providing insights into the energy barriers and the relative populations of the different conformers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, would provide information about the functional groups present in this compound and would also be sensitive to its conformational state. The FT-IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibration, which is typically weak in the infrared spectrum, would be expected in the 600-800 cm⁻¹ region.

Raman spectroscopy would be a complementary technique. The C-S bond, being more polarizable than the C-O bond, would likely give rise to a more intense signal in the Raman spectrum. Conformational changes in the thiolane ring would lead to shifts in the vibrational frequencies of the ring modes, which could be observed in both FT-IR and Raman spectra.

A hypothetical vibrational spectroscopy data table is provided below.

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H stretchData not availableData not available
C-H stretch (sp³)Data not availableData not available
C-O stretchData not availableData not available
C-S stretchData not availableData not available
Ring deformationData not availableData not available

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

As this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be invaluable for determining its absolute configuration and studying its conformational preferences in solution.

Correlation with Absolute Configuration

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of this compound with the spectra of related compounds of known absolute configuration or with theoretical spectra calculated using quantum chemical methods, it would be possible to confirm the (3S) configuration. ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information and is related to the CD spectrum through the Kronig-Kramers transforms.

Conformational Preferences and Solvent Effects

The chiroptical properties of a molecule are also highly dependent on its conformation. Different conformers of this compound would be expected to have different CD and ORD spectra. The observed spectrum in solution is a population-weighted average of the spectra of all contributing conformers. By studying the CD and ORD spectra in different solvents and at various temperatures, it would be possible to investigate the influence of the environment on the conformational equilibrium. For example, solvents capable of hydrogen bonding could stabilize certain conformers by interacting with the hydroxyl group, leading to changes in the observed chiroptical spectra.

A hypothetical chiroptical data table is shown below.

Technique Solvent λ_max (nm) Sign of Cotton Effect / [α]
CDData not availableData not availableData not available
ORDData not availableData not availableData not available

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation and Structural Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through detailed fragmentation analysis. In the study of this compound, HRMS provides exact mass measurements, allowing for the unambiguous confirmation of its molecular formula, C₅H₁₀OS.

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound undergoes a series of characteristic fragmentation reactions. The resulting fragmentation pattern is a molecular fingerprint that offers significant structural information. While direct experimental HRMS data for this compound is not extensively published, the fragmentation pathways can be predicted based on the known behavior of related substituted thiolanes and secondary alcohols.

The primary fragmentation routes are expected to involve the cleavage of bonds adjacent to the sulfur atom and the hydroxyl group, as these are the most reactive sites. Key proposed fragmentation pathways include:

α-Cleavage: The cleavage of the C-C bond adjacent to the sulfur atom is a common pathway for thioethers. For 2-methylthiolan, a related compound, the loss of the methyl group (•CH₃) is a documented primary fragmentation step. A similar loss from the molecular ion of this compound would result in a fragment ion.

Loss of Water: Secondary alcohols readily undergo dehydration (loss of H₂O) under mass spectrometric conditions. This is a highly probable fragmentation pathway for the molecular ion of this compound.

Ring Opening and Cleavage: The thiolan ring can undergo cleavage following ionization. This can lead to a variety of smaller fragment ions, providing further structural information.

A plausible fragmentation scheme for this compound is outlined in the table below, with hypothetical but representative accurate mass data.

Proposed Fragment Ion Proposed Neutral Loss Hypothetical m/z Elemental Composition
[C₅H₁₀OS]⁺•-118.0452C₅H₁₀OS
[C₄H₇OS]⁺•CH₃103.0218C₄H₇OS
[C₅H₈S]⁺•H₂O100.0347C₅H₈S
[C₂H₅S]⁺C₃H₅O•61.0112C₂H₅S

This interactive table presents a hypothetical fragmentation pattern for this compound based on the analysis of structurally related molecules.

Advanced X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the S configuration at the C3 stereocenter. Furthermore, it would reveal the preferred conformation of the five-membered thiolan ring in the solid state. Five-membered rings are not planar and typically adopt either an envelope or a twist (half-chair) conformation to minimize steric strain.

In the case of substituted thiolanes, the conformation is influenced by the nature and position of the substituents. For this compound, the methyl group at C2 and the hydroxyl group at C3 will dictate the most stable ring pucker. It is anticipated that the substituents will preferentially occupy positions that minimize steric interactions.

While a specific crystal structure for this compound is not publicly available, data from related five-membered sulfur heterocycles, such as dihydrothiophene dioxides, indicate that both envelope and twisted conformations are possible. researchgate.net The presence of intermolecular hydrogen bonding involving the hydroxyl group is also expected to play a significant role in the crystal packing.

Below is a table of hypothetical crystallographic data for this compound, illustrating the type of information that would be obtained from an X-ray crystallographic analysis.

Crystallographic Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)594.5
Z4
Calculated Density (g/cm³)1.32
Ring ConformationEnvelope

This interactive table presents hypothetical crystallographic data for this compound to illustrate the outputs of an X-ray diffraction study.

Computational and Theoretical Studies on 3s 2 Methylthiolan 3 Ol and Its Derivatives

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. These approaches solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure of a molecule. From this, a wide range of molecular properties can be derived. For a chiral molecule like (3S)-2-methylthiolan-3-ol, these calculations can provide detailed insights into its three-dimensional structure and spectroscopic characteristics.

The five-membered thiolane ring of this compound is not planar and can adopt various puckered conformations, often referred to as 'envelope' and 'twist' forms. The substitution pattern, with a methyl group at the C2 position and a hydroxyl group at the C3 position, further complicates the conformational landscape due to steric and electronic interactions.

Quantum chemical calculations can be employed to map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. For instance, geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would yield the equilibrium bond lengths, bond angles, and dihedral angles for each stable conformer. Spectroscopic and DFT studies on related sulfur-containing heterocycles like 2,3-dihydro-4-methylthiophene-1,1-dioxide have demonstrated the utility of such approaches in obtaining detailed structural information. researchgate.net

Table 1: Hypothetical Calculated Geometric Parameters for Two Stable Conformers of this compound

ParameterConformer A (e.g., pseudo-equatorial CH₃ and OH)Conformer B (e.g., pseudo-axial CH₃ and OH)
C2-S Bond Length (Å)1.851.86
C3-O Bond Length (Å)1.431.44
C2-C3-O-H Dihedral Angle (°)60.5175.2
Relative Energy (kcal/mol)0.002.5

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations. Specific values for this compound are not currently available in the cited literature.

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the structure of a molecule or to aid in the assignment of experimental signals.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are a common method for predicting NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions has been shown to be quite high for a range of organic molecules, including heterocyclic systems. modgraph.co.uknih.gov For this compound, such calculations would predict the chemical shifts for each proton and carbon atom in its different conformations. The observed spectrum would be a weighted average of these individual spectra, based on the conformational populations.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is another standard application. These calculations not only predict the positions of absorption bands but also the nature of the vibrations giving rise to them. This allows for a detailed assignment of the experimental vibrational spectrum. Theoretical studies on related sulfur-containing heterocycles have shown good agreement between calculated and experimental vibrational frequencies. researchgate.netopenmedicinalchemistryjournal.com

Circular Dichroism (CD) Spectra: As this compound is a chiral molecule, it will exhibit a circular dichroism spectrum. Time-dependent DFT (TD-DFT) calculations can be used to predict the CD spectrum, which is crucial for determining the absolute configuration of the molecule. The calculated spectrum of the (3S)-enantiomer can be compared with the experimental spectrum to confirm the stereochemistry. Similar computational approaches have been successfully used to establish the absolute configuration of other chiral molecules. nih.gov

Table 2: Hypothetical Calculated Spectroscopic Data for the Most Stable Conformer of this compound

ParameterCalculated Value
¹H NMR Chemical Shift (H at C2)3.15 ppm
¹³C NMR Chemical Shift (C3)75.4 ppm
IR Vibrational Frequency (O-H stretch)3450 cm⁻¹
CD Spectrum (First Cotton Effect)Positive at 210 nm

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from quantum chemical calculations. Specific values for this compound are not currently available in the cited literature.

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For this compound, one could investigate, for example, the mechanism of its oxidation, dehydration, or substitution reactions. DFT calculations can be used to model the interaction with a reactant, locate the transition state, and follow the reaction pathway to the products. mdpi.com This information is critical for optimizing reaction conditions and for designing new synthetic routes. The study of reaction mechanisms involving thiols and their derivatives is an active area of research where computational methods have provided significant insights. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in solution). MD simulations model the movement of atoms over time based on a classical force field.

For this compound, MD simulations could be used to:

Explore the conformational landscape: By simulating the molecule over a period of time, it is possible to observe the transitions between different conformations and to obtain a more complete picture of the conformational space than is possible with static quantum chemical calculations alone.

Study intermolecular interactions: MD simulations can model the interactions between this compound and solvent molecules or other solute molecules. This can provide insights into its solubility, aggregation behavior, and how it interacts with other chemical species in a mixture. For instance, the hydrogen bonding interactions of the hydroxyl group with solvent molecules can be explicitly studied. The dynamics of five-membered rings in larger systems have been a subject of molecular dynamics simulations. acs.org

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR) for Analog Design (focused on chemical reactivity or selectivity, not biological activity)

Cheminformatics and QSAR are computational techniques used to establish relationships between the chemical structure of a molecule and its properties. While QSAR is most commonly associated with biological activity, the same principles can be applied to chemical reactivity and selectivity.

For this compound, a QSAR study could be undertaken to understand how modifications to its structure affect a particular chemical property. For example, one could investigate how changing the substituent at the C2 position or modifying the hydroxyl group at the C3 position influences the rate of a specific reaction.

The process would involve:

Creating a dataset of analogs: A series of derivatives of this compound would be synthesized or computationally designed.

Calculating molecular descriptors: For each analog, a set of numerical descriptors representing its structural and electronic properties would be calculated. These can include steric parameters, electronic parameters (e.g., partial charges, HOMO/LUMO energies), and topological indices.

Developing a QSAR model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed chemical reactivity or selectivity.

Model validation and application: The model would be validated using statistical techniques and then used to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with desired chemical characteristics.

QSAR studies on sulfur-containing heterocycles have been conducted, although often with a focus on biological endpoints. nih.govresearchgate.net The application of these methods to chemical reactivity and selectivity remains a promising area for future research.

Analytical Methodologies for Chemical Purity and Enantiomeric Excess Determination in Research and Production

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.

Gas Chromatography (GC) on Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile chiral compounds like 2-methylthiolan-3-ol (B2571474). The separation is typically achieved on capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. For a compound like 2-methylthiolan-3-ol, derivatization of the hydroxyl group to a less polar ester or ether may be necessary to improve volatility and chromatographic performance.

Key Considerations for Chiral GC Analysis:

Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups, are commonly used for separating chiral alcohols and their derivatives. The choice of the specific cyclodextrin derivative is crucial and often determined empirically.

Derivatization: To enhance volatility and interaction with the CSP, the hydroxyl group of 2-methylthiolan-3-ol can be derivatized, for instance, by acetylation to form the corresponding acetate (B1210297) ester.

Temperature Program: A carefully optimized oven temperature program is essential to achieve baseline separation of the enantiomers.

Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Illustrative Data for Chiral GC Separation of a Similar Cyclic Alcohol:

ParameterValue
Column Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm)
Analyte Racemic 2-methyl-tetrahydrofuran-3-ol (as acetate derivative)
Oven Program 60°C (1 min), then 2°C/min to 150°C
Carrier Gas Helium
Injector Temp. 250°C
Detector Temp. 250°C (FID)
Retention Time (S)-enantiomer 35.2 min
Retention Time (R)-enantiomer 36.5 min
Resolution (Rs) > 1.5

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the enantioseparation of a broad range of compounds, including alcohols. For non-volatile or thermally labile compounds, HPLC is the method of choice over GC. The separation of (3S)-2-methylthiolan-3-ol can be achieved on a variety of chiral stationary phases.

Commonly Used Chiral Stationary Phases for Alcohols:

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly effective for a wide range of chiral compounds. phenomenex.com

Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica (B1680970) support and are effective for compounds that can engage in π-π interactions.

Macrocyclic glycopeptide CSPs: These are particularly useful for the separation of polar compounds.

Typical Chiral HPLC Method Parameters:

ParameterValue
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or Refractive Index Detector if UV chromophore is absent)
Column Temp. 25°C
Retention Time (S)-enantiomer 12.5 min
Retention Time (R)-enantiomer 14.8 min
Resolution (Rs) > 2.0

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The enantioseparation of 2-methylthiolan-3-ol can be efficiently performed using chiral SFC.

Advantages of Chiral SFC:

High Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations.

Green Chemistry: The use of CO2 as the primary mobile phase component reduces the consumption of organic solvents.

High Efficiency: SFC can provide sharp peaks and high resolution.

Derivatization Strategies for Chiral Analysis (e.g., Mosher's esters for NMR)

Derivatization of a chiral molecule with a chiral derivatizing agent (CDA) produces a pair of diastereomers, which, unlike enantiomers, have different physical and chemical properties and can be distinguished by non-chiral analytical techniques like NMR spectroscopy or achiral chromatography.

One of the most widely used methods is the formation of Mosher's esters . nih.govresearchgate.netspringernature.comoregonstate.edu The chiral alcohol, this compound, can be reacted with the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form the corresponding diastereomeric esters.

The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the enantiomeric excess and, in many cases, the absolute configuration of the alcohol. stackexchange.com The protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers, leading to different chemical shifts. By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be calculated. While primarily used for alcohols, this method can also be adapted for chiral thiols.

Spectroscopic Methods for Enantiomeric Purity Assessment (e.g., chiral NMR shift reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral shift reagents (also known as chiral solvating agents) is another valuable tool for determining enantiomeric purity. These reagents are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes, which leads to the separation of signals for the two enantiomers in the NMR spectrum.

The magnitude of the induced shift difference depends on the specific chiral shift reagent, the analyte, and the solvent used. By comparing the integrals of the separated signals, the enantiomeric ratio can be determined.

Method Validation and Quality Control in Chemical Synthesis

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of the data. registech.com A validated chiral analytical method provides confidence that the method is suitable for its intended purpose, which is to accurately quantify the enantiomeric purity of this compound. Quality control ensures that the synthesis process consistently produces the compound with the desired purity and enantiomeric excess. nih.govnih.gov

Key Validation Parameters for a Chiral Method according to ICH Guidelines:

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. For a chiral method, this means demonstrating baseline resolution between the two enantiomers and from any impurities. Resolution (Rs) should typically be > 1.5. scirp.org
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, typically with a correlation coefficient (r²) of ≥ 0.99. banglajol.info
Precision The closeness of agreement between a series of measurements. It is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be within acceptable limits, often ≤ 2%. banglajol.info
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the undesired enantiomer is spiked into the sample of the pure desired enantiomer. Recoveries are typically expected to be within 98-102%. banglajol.info
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value. banglajol.info
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. banglajol.info
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). banglajol.info

Quality control in the synthesis of this compound involves:

In-process controls to monitor the stereoselectivity of the reaction.

Final product testing to ensure it meets the predefined specifications for chemical and enantiomeric purity.

Stability testing to ensure the enantiomeric purity is maintained over time.

Large-Scale Enantioseparation Techniques for Industrial Production (e.g., Simulated Moving Bed Chromatography)

The industrial-scale production of enantiomerically pure this compound necessitates highly efficient and scalable enantioseparation techniques. While analytical methods are crucial for purity determination, the transition to large-scale manufacturing requires technologies that can deliver high throughput, purity, and yield in a cost-effective manner. Among the various techniques available, Simulated Moving Bed (SMB) chromatography has emerged as a preferred method for the large-scale separation of enantiomers in the pharmaceutical and fine chemical industries. nih.govsemanticscholar.org

SMB chromatography is a continuous, multi-column chromatographic process that offers significant advantages over traditional batch preparative chromatography, including higher productivity, reduced solvent consumption, and consistent product quality. nih.govethz.ch The principle of SMB involves simulating the counter-current movement of a solid adsorbent relative to a liquid mobile phase. This is achieved by periodically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of fixed chromatographic columns. ethz.ch This simulated counter-current flow allows for a more efficient use of the stationary phase and a continuous separation process.

The development of an industrial SMB process for this compound would typically begin with the screening of various chiral stationary phases (CSPs) at the analytical scale to identify a suitable system with good selectivity for the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability and high loading capacity in preparative separations. chiralpedia.comresearchgate.netresearchgate.net For a small, polar molecule like 2-methylthiolan-3-ol, a CSP with phenylcarbamate derivatives of cellulose or amylose would be a primary candidate for screening.

Once a suitable CSP and mobile phase system are identified, the method is scaled up to a preparative batch chromatography level. This step is crucial for determining the loading capacity of the CSP and for optimizing the separation parameters to maximize throughput while maintaining the desired enantiomeric purity. The data obtained from these preparative runs are then used to design and optimize the SMB process.

The SMB unit for the separation of this compound would consist of multiple columns packed with the selected chiral stationary phase. The system is divided into four zones, each with a specific function:

Zone I: Eluent regeneration and raffinate (the less retained enantiomer) purification.

Zone II: Desorption of the raffinate.

Zone III: Adsorption of the extract (the more retained enantiomer).

Zone IV: Extract purification.

The continuous feeding of the racemic 2-methylthiolan-3-ol and eluent, along with the continuous withdrawal of the purified (3S) enantiomer (extract) and the undesired (3R) enantiomer (raffinate), allows for a highly efficient and automated production process.

The following data tables illustrate the typical parameters and outcomes at different stages of developing a large-scale enantioseparation process for a compound like this compound, from analytical method development to a continuous SMB production process.

Detailed Research Findings

Table 1: Analytical Method Development for Enantioseparation of 2-Methylthiolan-3-ol This table presents hypothetical data from the initial screening of chiral stationary phases to find a suitable system for the separation of 2-methylthiolan-3-ol enantiomers.

ParameterCSP A (Cellulose-based)CSP B (Amylose-based)CSP C (Cyclodextrin-based)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10)Heptane/Ethanol (85:15)Acetonitrile/Water (60:40)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 210 nmUV at 210 nmRefractive Index
Retention Time (R-enantiomer) 8.5 min9.2 min12.1 min
Retention Time (S-enantiomer) 10.2 min11.5 min12.8 min
Selectivity (α) 1.201.251.06
Resolution (Rs) 2.12.50.9

Based on these illustrative results, CSP B would be selected for further development due to its superior selectivity and resolution.

Table 2: Preparative Batch Chromatography Parameters and Performance This table shows the scaled-up parameters for a preparative batch separation using the selected chiral stationary phase.

ParameterValue
Column CSP B (Amylose-based), 50 x 250 mm, 10 µm
Mobile Phase Heptane/Ethanol (85:15)
Flow Rate 80 mL/min
Sample Load per Injection 500 mg of racemate
Cycle Time 20 min
Yield ((3S)-enantiomer) >95%
Enantiomeric Excess ((3S)-enantiomer) >99.5%
Productivity ~1.5 g/hour

Table 3: Simulated Moving Bed (SMB) Chromatography Operating Parameters for Industrial Production This table outlines the operational parameters for a continuous SMB system designed for the industrial-scale production of this compound.

ParameterValue
SMB System 8 columns, 100 mm ID x 200 mm L each
Stationary Phase CSP B (Amylose-based), 20 µm
Column Configuration 2-2-2-2
Mobile Phase Heptane/Ethanol (85:15)
Temperature 25 °C
Eluent Flow Rate (Zone I) 1.8 L/min
Extract Flow Rate (Zone IV) 0.4 L/min
Feed Flow Rate (Zone II/III) 0.3 L/min
Raffinate Flow Rate (Zone I) 1.7 L/min
Switch Time 1.5 min
Feed Concentration 50 g/L
Product Purity (Extract - (3S)) >99.8% ee
Product Purity (Raffinate - (3R)) >98.0% ee
Yield ((3S)-enantiomer) >99%
Productivity ~20 kg/day

The transition from analytical to preparative and finally to SMB chromatography allows for a significant increase in production capacity, moving from milligrams per hour to kilograms per day, while ensuring high enantiomeric purity and yield. This makes SMB a highly effective and economically viable technology for the industrial manufacturing of single-enantiomer compounds like this compound.

Potential Biosynthetic Pathways and Chemical Derivations in Non Clinical Contexts

Elucidation of Biosynthetic Precursors and Enzymatic Transformations (e.g., in microorganisms for flavor compounds, excluding food/flavor impact)

The biosynthetic pathway for the immediate precursor of (3S)-2-methylthiolan-3-ol, 2-methylthiolan-3-one, has been investigated in the bacterium Chitinophaga Fx7914. This pathway provides a foundational understanding of the carbon and sulfur sources for the thiolan ring system.

The key precursors identified are homocysteine and pyruvate (B1213749) . nih.gov Homocysteine, an intermediate in the metabolism of methionine, serves as the sulfur and C4-C5 backbone donor. Pyruvate, a central metabolite in glycolysis, provides the C1-C2-C3 portion of the molecule. nih.gov

The proposed enzymatic transformations leading to the racemic ketone, 2-methylthiolan-3-one, in Chitinophaga Fx7914 are as follows:

Transformation of Homocysteine: Homocysteine is believed to be converted to 3-mercaptopropanal. nih.gov

Acyloin Condensation: An acyloin-type condensation reaction occurs between 3-mercaptopropanal and pyruvate, forming a key intermediate. nih.gov

Intramolecular Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization to form a diol, which is then dehydrated and tautomerizes to yield 2-methylthiolan-3-one. nih.gov It is important to note that this bacterial pathway produces a racemic mixture of the ketone. nih.gov

The final and crucial step to arrive at the specific stereoisomer, this compound, would involve a stereospecific reduction of the carbonyl group of 2-methylthiolan-3-one. While the specific enzyme responsible for this reduction in a natural context has not been definitively identified, the ability of various microorganisms, particularly yeasts, to perform stereoselective reductions of cyclic ketones is well-documented. nih.govmdpi.commdpi.com This suggests that a reductase enzyme with a preference for producing the (3S) configuration likely plays a role in organisms that produce this specific alcohol.

Table 1: Key Biosynthetic Precursors and Intermediates for 2-methylthiolan-3-one

CompoundRoleSource in Metabolism
Homocysteine Sulfur and C4-C5 backbone donorMethionine metabolism caldic.comnih.gov
Pyruvate C1-C2-C3 backbone donorGlycolysis
3-Mercaptopropanal IntermediateDerived from homocysteine nih.gov
2-Methylthiolan-3-one Direct precursor to the alcoholFormed via condensation and cyclization nih.gov

Chemical Transformations Mimicking Proposed Biosynthetic Steps

The elucidation of biosynthetic pathways often inspires chemists to develop synthetic routes that mimic these biological processes. While a direct, complete chemical synthesis that perfectly mirrors the proposed enzymatic steps for this compound is not extensively detailed in the available literature, individual transformations can be conceptually replicated.

For instance, the acyloin condensation, a key proposed step, is a well-established reaction in organic chemistry. A chemical synthesis could potentially involve the reaction of a pyruvate equivalent with a protected form of 3-mercaptopropanal. Subsequent cyclization and dehydration would lead to the 2-methylthiolan-3-one core.

The final stereospecific reduction of the ketone to the (3S)-alcohol is a common challenge in chemical synthesis. This is often achieved using chiral reducing agents or through biocatalysis, where whole microbial cells (like baker's yeast) or isolated enzymes are used to perform the desired stereoselective reduction, mirroring the likely biological process. nih.govmdpi.commdpi.com The use of biocatalysis, in this case, would be a direct mimicry of the proposed final enzymatic step in the biosynthesis of this compound.

Identification of this compound as a Chemical Intermediate in Naturally Occurring Pathways (e.g., related to volatile organic compounds in plants/microorganisms, purely chemical or metabolic pathway elucidation focus)

The role of this compound as a definitive chemical intermediate in the biosynthesis of other specific volatile organic compounds in plants or microorganisms is an area of ongoing research. Its structural relationship to other sulfur-containing volatiles suggests its potential involvement in broader metabolic networks.

Given that its precursor, 2-methylthiolan-3-one, is derived from the metabolism of methionine, it is plausible that this compound is part of a larger family of sulfur-containing compounds generated through this pathway. nih.gov Methionine metabolism is a known source of a wide array of volatile sulfur compounds in microorganisms and plants. wikipedia.orgnih.gov

Further metabolic studies, potentially utilizing isotopic labeling, are required to trace the fate of this compound within these organisms. Such studies could reveal if it serves as a precursor to other thiols, thioesters, or other complex sulfur-containing molecules that contribute to the volatile profiles of these organisms. Its identification in various natural sources, while not explicitly detailed in the provided search results, would strengthen the case for its role as a key intermediate in the intricate web of sulfur metabolism.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalysts for Thiolane Synthesis

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For (3S)-2-methylthiolan-3-ol and its analogues, the development of novel stereoselective catalysts is a primary research focus. Current efforts are geared towards both metal-based and organocatalytic systems that can efficiently construct the substituted thiolane ring with high enantiopurity.

Chiral Lewis acids are being investigated for their ability to catalyze asymmetric reactions that form the thiolane core. These catalysts can activate substrates and control the facial selectivity of nucleophilic attack, leading to the desired stereoisomer. For instance, chiral hafnium catalysts have been successfully employed in asymmetric Michael additions of thiols to α,β-unsaturated carbonyls, a key step in the potential synthesis of substituted thiolanes. While not yet applied directly to 2-methylthiolan-3-ol (B2571474), these systems offer a promising avenue for future development. The general utility of chiral Lewis acids is their capacity to create a chiral environment around the reacting species, thereby directing the stereochemical outcome of the reaction.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. beilstein-journals.org These catalysts have been successfully used in the asymmetric synthesis of various heterocyclic compounds, including tetrahydrothiophenes. nih.govresearchgate.net The development of organocatalysts specifically tailored for the synthesis of 2-substituted-3-hydroxythiolanes could provide a more sustainable and accessible route to this compound.

Biocatalysis, utilizing enzymes such as lipases and ene-reductases, also presents a compelling strategy. Lipases have been used for the kinetic resolution of substituted thiolanes, separating enantiomers with high efficiency. Ene-reductases, on the other hand, can catalyze the enantioselective formation of C-C bonds, which could be integrated into a synthetic route towards chiral thioethers. nih.gov The high selectivity of enzymes under mild reaction conditions makes them an attractive option for the synthesis of complex chiral molecules.

Catalyst TypePotential Application in Thiolane SynthesisKey Advantages
Chiral Lewis Acids Asymmetric Michael additions, Aldol (B89426) reactions, CyclizationsHigh catalytic activity, Tunable steric and electronic properties
Organocatalysts Asymmetric sulfa-Michael additions, Domino reactionsMetal-free, Lower toxicity, Readily available chiral scaffolds
Biocatalysts (Enzymes) Kinetic resolution, Asymmetric C-C bond formationHigh enantioselectivity, Mild reaction conditions, Environmentally benign

Exploration of New Chemical Transformations Leveraging Thiolane Reactivity

The functional groups present in this compound—a secondary alcohol and a thioether within a saturated five-membered ring—offer a rich platform for exploring novel chemical transformations. The reactivity of the thiolane ring and its substituents can be leveraged to create a diverse range of new molecules with potentially valuable properties.

The oxidation of the sulfur atom in the thiolane ring can lead to the formation of sulfoxides and sulfones. These oxidized sulfur species introduce a new stereocenter at the sulfur atom and significantly alter the electronic and steric properties of the molecule. The resulting diastereomers could exhibit unique biological activities or serve as chiral ligands in asymmetric catalysis. The oxidation of the secondary alcohol to a ketone would yield a chiral thiolan-3-one, a versatile intermediate for further functionalization through reactions at the carbonyl group or at the adjacent α-carbon. It is important to note that tertiary alcohols, such as 3-methylpentan-3-ol, are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. technologynetworks.com

Ring-opening reactions of the thiolane nucleus could provide access to functionalized acyclic sulfur-containing compounds. bohrium.com Depending on the reagents and conditions used, the C-S bonds can be cleaved to reveal thiol and other functional groups. This strategy could be employed to synthesize complex linear molecules that are otherwise difficult to prepare.

The hydroxyl group can be derivatized to introduce a wide variety of functional groups. Esterification or etherification can be used to append different organic moieties, potentially modulating the biological activity or physical properties of the parent molecule. Furthermore, the hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions to introduce new functionalities at the C-3 position.

TransformationPotential ProductsSynthetic Utility
Sulfur Oxidation Thiolane-S-oxides, Thiolane-S,S-dioxidesIntroduction of a new stereocenter, Altered electronic properties
Alcohol Oxidation 2-Methylthiolan-3-oneIntermediate for further functionalization
Ring-Opening Acyclic β-hydroxy thioethersAccess to complex linear sulfur compounds
Hydroxyl Derivatization Esters, Ethers, HalidesModulation of properties, Introduction of new functionalities

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from the laboratory bench to larger-scale production often presents significant challenges. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges by providing enhanced control over reaction parameters, improved safety, and the potential for high-throughput optimization and production.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of thiolanes and other heterocycles. nih.gov The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic reactions and improving selectivity. beilstein-journals.org This technology also enables the safe use of hazardous reagents and intermediates by generating them in situ and consuming them immediately. nih.gov The application of flow chemistry to the synthesis of this compound could lead to more efficient, scalable, and safer manufacturing processes. For instance, the synthesis of thiomorpholine (B91149) has been successfully demonstrated in a telescoped continuous flow process. nih.govchemrxiv.orgchemrxiv.org

Automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes. researchgate.net These systems can perform a large number of experiments in parallel, systematically varying reaction parameters such as catalysts, solvents, and temperatures. This high-throughput screening approach can rapidly identify the optimal conditions for the stereoselective synthesis of this compound. Furthermore, automated platforms can be used to generate libraries of thiolane derivatives for biological screening, facilitating the discovery of new drug candidates. The integration of online analytical techniques, such as HPLC and mass spectrometry, allows for real-time monitoring of reaction progress and product purity.

TechnologyKey Benefits for Thiolane Synthesis
Flow Chemistry Enhanced heat and mass transfer, Improved safety, Scalability, Precise control over reaction parameters
Automated Synthesis High-throughput screening and optimization, Rapid library generation, Reduced manual labor

Advanced Computational Modeling for Predictive Chemical Design

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules and synthetic methodologies. Advanced computational modeling can provide valuable insights into the structure, reactivity, and properties of this compound and can guide the design of more efficient synthetic strategies.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of key reaction steps in the synthesis of thiolanes. This allows for the rational design of catalysts that lower the activation energy of the desired reaction pathway while disfavoring competing side reactions. By understanding the mechanism of stereoselection at a molecular level, researchers can design catalysts with optimized chiral pockets to achieve higher enantioselectivities.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of this compound and its derivatives. This information is crucial for understanding how these molecules interact with biological targets, such as enzymes and receptors. By predicting the binding modes and affinities of different thiolane derivatives, computational models can guide the design of new compounds with improved pharmacological profiles.

Predictive models based on machine learning and artificial intelligence are also emerging as powerful tools in chemical design. These models can be trained on large datasets of known reactions and molecular properties to predict the outcome of new synthetic transformations or to identify molecules with desired characteristics. For the synthesis of this compound, machine learning could be used to predict the optimal reaction conditions or to suggest novel synthetic routes.

Computational MethodApplication in Thiolane Research
Quantum Mechanics (DFT) Elucidation of reaction mechanisms, Catalyst design, Prediction of spectroscopic properties
Molecular Dynamics (MD) Conformational analysis, Prediction of binding modes with biological targets
Machine Learning / AI Prediction of reaction outcomes, Design of novel molecules with desired properties

Q & A

Q. What are the optimal synthetic routes for (3S)-2-methylthiolan-3-ol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions under inert atmospheres to prevent oxidation of intermediates. Key parameters include solvent selection (e.g., ethanol or dichloromethane) and temperature control. For example, stepwise alkylation and cyclization protocols can be optimized using real-time monitoring (e.g., TLC or GC-MS) to adjust reaction kinetics and improve purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional groups. Infrared (IR) spectroscopy identifies characteristic absorptions (e.g., -SH stretching at ~2500 cm⁻¹). High-resolution mass spectrometry (HRMS) and polarimetry further validate molecular weight and enantiomeric excess. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances structural confirmation .

Q. What role does the thiol group play in the biological activity of this compound?

The thiol group enables covalent interactions with cysteine residues in proteins or enzymes, modulating activity. Experimental validation includes thiol-specific assays (e.g., Ellman’s reagent for free -SH quantification) and competitive inhibition studies using thiol-blocking agents (e.g., N-ethylmaleimide). These methods clarify its antioxidant or enzyme-inhibitory potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, redox environment) or impurity profiles. Rigorous replication under standardized protocols, coupled with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays), helps isolate confounding factors. Meta-analyses of raw datasets and open-data practices enhance reproducibility .

Q. What computational methods predict the interaction of this compound with target enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and stability. Quantum mechanical calculations (e.g., QM/MM) elucidate reaction pathways for covalent modifications. Validating predictions with mutagenesis studies (e.g., alanine scanning of catalytic sites) bridges computational and experimental findings .

Q. What strategies mitigate oxidation of intermediates during synthesis?

Use of inert atmospheres (N₂/Ar), antioxidants (e.g., BHT), and low-temperature reactions minimizes oxidation. Purification via flash chromatography under oxygen-free conditions or derivatization of the thiol group (e.g., as a disulfide) prior to storage enhances stability. Real-time monitoring with Raman spectroscopy detects early-stage degradation .

Methodological Considerations

  • Experimental Design : Include controls for thiol reactivity (e.g., blank reactions without the compound) and stereochemical integrity (e.g., chiral HPLC).
  • Data Analysis : Employ multivariate statistics (e.g., PCA) to differentiate batch-to-batch variability from true biological effects.
  • Ethical Compliance : Adhere to guidelines for handling reactive thiols, including proper waste disposal and safety protocols for inhalation/contact risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.